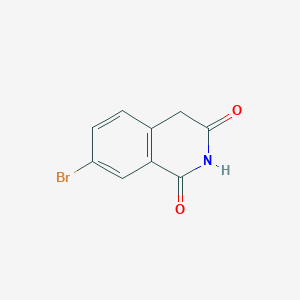
7-Bromoisoquinoline-1,3(2H,4H)-dione
描述
7-Bromoisoquinoline-1,3(2H,4H)-dione is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Bromoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound with a complex structure characterized by a fused isoquinoline framework, featuring two carbonyl groups at positions 1 and 3, and a bromine atom at position 7. Its molecular formula is with a molecular weight of 240.05 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities.
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell signaling and proliferation. For instance, its role as an inhibitor of TDP2 (tyrosyl-DNA phosphodiesterase 2) suggests potential therapeutic applications in cancer treatment by disrupting DNA repair processes.
- Modulation of Biological Pathways : Interaction studies demonstrate that this compound can modulate several biological pathways, indicating its potential as a therapeutic agent in various diseases.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways .
- Antimicrobial Properties : Another research found that this compound showed promising antimicrobial activity against specific bacterial strains. The compound's structural features contribute to its ability to disrupt microbial cell membranes .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism involves the modulation of oxidative stress pathways .
Comparative Analysis with Similar Compounds
The unique presence of the bromine atom at position 7 differentiates this compound from structurally similar compounds. Below is a comparative table highlighting some related compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 6-Bromoisoquinoline-1,3(2H,4H)-dione | 501130-49-0 | 1.00 | Bromine substitution at position 6 |
| 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 147497-32-3 | 0.93 | Reduced isoquinoline structure |
| 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one | 891782-60-8 | 0.93 | Dihydro derivative with different saturation |
| 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one | 943751-93-7 | 0.91 | Different saturation pattern |
| 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 724422-42-8 | 0.89 | Methyl substitution at position 2 |
The structural diversity among these compounds influences their respective biological activities and therapeutic potentials.
属性
IUPAC Name |
7-bromo-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFZTGLQLRNJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















